Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H8Cl2F2N2O2 and a molecular weight of 309.1 g/mol . This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is substituted with chloro, difluoromethyl, and ethyl ester groups. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate pneumoniae .
Mode of Action
The specific mode of action of This compound It can be inferred that compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core may interact with their targets to exert anti-proliferative activity .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that similar compounds can have significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
The synthesis of ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of chloro and difluoromethyl groups. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Comparison with Similar Compounds
Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar core structure but different substituents, leading to distinct chemical properties and applications.
6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: This compound lacks the ethyl ester group, which affects its solubility and reactivity. The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(13)3-5(12)4-17(8)10/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVXKOPTNGWQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2Cl)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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